Tetraallyloxysilane

Description

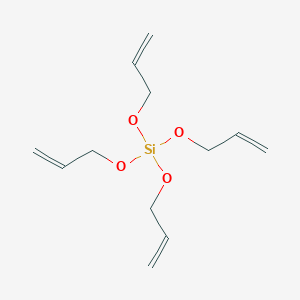

Structure

3D Structure

Properties

IUPAC Name |

tetrakis(prop-2-enyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-8H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAIGLXMIMWFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCO[Si](OCC=C)(OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061439 | |

| Record name | Tetraallyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-43-2 | |

| Record name | Silicic acid (H4SiO4) tetra-2-propen-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraallyloxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraallyloxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetra-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraallyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraallyl orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAALLYLOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWO69KV5RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Tetraallyloxysilane (CAS 1067-43-2)

Introduction: Understanding the Core Utility of this compound

This compound (CAS No. 1067-43-2), also known as tetraallyl orthosilicate, is a versatile organosilicon compound characterized by a central silicon atom bonded to four allyloxy groups.[1][2] This unique tetra-functional structure, combining a silicate core with reactive allyl functionalities, makes it a highly valuable molecule in polymer chemistry and materials science. Its primary role is that of a cross-linking agent, where it can form stable, three-dimensional polymer networks, significantly enhancing the mechanical, thermal, and chemical properties of various materials.[3] Furthermore, it serves as a critical chemical intermediate in the synthesis of advanced silicone-based materials.[4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in materials science and drug development.

Physicochemical and Spectroscopic Profile

The distinct properties of this compound govern its application and handling requirements. It is a clear, combustible liquid that is sensitive to moisture.[1][5] Upon contact with water, it undergoes hydrolysis, liberating allyl alcohol, a lachrymatory and moderately toxic compound, a critical consideration for its safe handling.[1][6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1067-43-2 | [5][7] |

| Molecular Formula | C₁₂H₂₀O₄Si | [2][5] |

| Molecular Weight | 256.37 g/mol | [2][5][8] |

| Appearance | Clear Liquid | |

| Density | 0.993 g/mL at 20°C | [5][7] |

| Boiling Point | 114-116 °C at 12 mmHg | [4] |

| Flash Point | 82 °C (179.6 °F) | [4][5] |

| Refractive Index (n20/D) | 1.437 | [5] |

| Moisture Sensitivity | Decomposes in contact with moist air or water | [6] |

| Synonyms | Tetraallyl orthosilicate, Silicon allyloxide, Tetrakis(allyloxy)silane | [1][2][4] |

Analytical Characterization

Structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is used to confirm the presence and structure of the allyl groups.[9] ²⁹Si NMR spectroscopy provides information about the silicon environment and is crucial for studying hydrolysis and condensation reactions of alkoxysilanes.[10][11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is employed to identify the characteristic vibrations of the molecule, such as Si-O-C and C=C stretching from the allyl groups, confirming the compound's functional group composition.[12]

Molecular Structure and Synthesis Pathway

The functionality of this compound stems directly from its molecular architecture.

Caption: Molecular structure of this compound.

Synthetic Approach

While multiple routes exist for synthesizing tetraalkoxysilanes, a common laboratory and industrial method involves the reaction of silicon tetrachloride (SiCl₄) with the corresponding alcohol, in this case, allyl alcohol. The reaction proceeds via nucleophilic substitution, where the allyloxy group replaces the chloride atoms on the silicon center. This reaction is typically performed in the presence of a base (e.g., pyridine or a tertiary amine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: General synthesis of this compound.

Alternative "direct synthesis" methods are also being explored, which involve reacting elemental silicon or silica directly with alcohols under specific catalytic conditions, offering a potentially greener synthetic route.[13][14][15]

Core Applications in Scientific Research

The tetra-functionality of this compound makes it a superior choice for applications requiring the formation of a robust, cross-linked network.

High-Efficiency Cross-linking Agent

The primary application of this compound is as a cross-linking agent in polymer synthesis.[3] The four allyl groups can participate in various polymerization reactions (e.g., free radical, hydrosilylation) to connect multiple polymer chains. This process transforms linear or branched polymers into a single, covalently bonded three-dimensional network.

Causality of Performance:

-

High Functionality: With four reactive sites, it can achieve a high cross-link density, leading to materials with enhanced rigidity, thermal stability, and solvent resistance.

-

Versatility: The allyl groups are compatible with a wide range of polymerization chemistries, making it adaptable to different polymer systems, from acrylates to silicones.[16]

Caption: Role of this compound in polymer cross-linking.

When compared to other cross-linkers, this compound offers a unique balance of properties. For instance, while divinylbenzene is a standard for styrenic polymers, silane-based cross-linkers like this compound can offer better biocompatibility for potential biomedical applications.[3]

Precursor for Advanced Materials

This compound is a key building block for creating novel organosilicon materials and hybrid organic-inorganic composites. Its controlled hydrolysis and condensation (sol-gel process), often in combination with other alkoxysilanes, allow for the synthesis of functionalized silica gels and polysiloxane networks with tailored properties.[17]

Potential in Biomedical and Drug Delivery Systems

Silane-crosslinked hydrogels and scaffolds are actively investigated for biomedical applications due to their potential biocompatibility.[3] The ability to form stable hydrogel networks makes this compound a candidate for applications in controlled drug delivery, tissue engineering, and theranostics.[18][19] The cross-linked network can encapsulate therapeutic agents, allowing for their sustained release. The biocompatibility, however, is contingent on the completeness of the cross-linking reaction to ensure no unreacted monomer can leach out.[3]

Safety, Handling, and Storage Protocols

Due to its chemical reactivity and byproducts, strict safety protocols are mandatory when working with this compound.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

| Combustible Liquid | H227 | Combustible liquid. | [1] |

| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |

| Skin Irritation | H315 | Causes skin irritation. | [2] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [2] |

Self-Validating Protocol for Safe Handling

-

Engineering Controls (Primary Barrier): All manipulations must be conducted in a certified chemical fume hood with good ventilation to prevent the accumulation of vapors.[1] An emergency eye wash station and safety shower must be immediately accessible.[1]

-

Personal Protective Equipment (PPE) (Secondary Barrier):

-

Procedural Controls:

-

Moisture Avoidance: The compound is moisture-sensitive.[4][6] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Use dry glassware and solvents.

-

Ignition Source Control: Keep away from open flames, sparks, and hot surfaces.[1] Use non-sparking tools and ground/bond containers during transfer to prevent static electricity buildup.[1]

-

Hydrolysis Hazard: Be aware that contact with water generates allyl alcohol, which is a lachrymator with moderate toxicity.[1][6]

-

-

Storage:

-

Spill & Disposal:

-

In case of a spill, remove all ignition sources. Absorb the spill with inert material and transfer it to a suitable container for disposal.

-

Dispose of waste in accordance with all local, state, and federal chemical pollution control regulations, typically via incineration by a licensed facility.[6]

-

Conclusion

This compound is a potent and versatile molecule whose utility is centered on its tetra-functional reactive nature. As a high-efficiency cross-linking agent, it provides a direct pathway to enhancing the thermomechanical properties of a wide array of polymers. Its role as a chemical intermediate opens avenues for the design of novel silane-based materials, with emerging potential in specialized fields like drug delivery. The successful and safe application of this compound relies on a thorough understanding of its reactivity, particularly its moisture sensitivity, and the strict adherence to established safety protocols. For the materials scientist or drug development professional, this compound represents a powerful tool for molecular architecture and material design.

References

- A Comparative Guide to Crosslinking Agents: Tetraallylsilane vs.

- This compound Safety D

- This compound - Physico-chemical Properties. ChemBK.

- ¹H-NMR spectrum of this compound.

- SIT7010.

- This compound, 97, 1067-43-2. CookeChem.

- This compound - Optional[FTIR] - Spectrum. SpectraBase.

- This compound | 1067-43-2. ChemicalBook.

- This compound | C12H20O4Si | CID 70600. PubChem, NIH.

- This compound Product Page.

- Direct synthesis of tetraalkoxysilanes from silica and alcohols. RSC Publishing.

- Study on the one-step synthesis of tetraallylsilane.

- Direct synthesis of tetraalkoxysilanes in a high-pressure mechanochemical reactor. Reaction Chemistry & Engineering (RSC Publishing).

- Direct Synthesis of Tetraalkoxysilane

- Polysiloxane-based networks using the Lewis acid catalysed Piers-Rubinsztajn (PR) reaction. Semantic Scholar.

- NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering.

- NMR Spectroscopy of Organosilicon Compounds.

- This compound Substance Inform

- Super Absorbent Crosslinking Agents. M² Polymer Technologies, Inc.

- Synthesis of Crosslinkable Alkali-Soluble Resins and Self-Crosslinking Polyacrylic L

- Polysiloxanes in Theranostics and Drug Delivery: A Review. MDPI.

- Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces.

- Stimuli-Responsive Silica Silanol Conjugates: Strategic Nanoarchitectonics in Targeted Drug Delivery. Open Research Newcastle.

Sources

- 1. gelest.com [gelest.com]

- 2. This compound | C12H20O4Si | CID 70600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 5. chembk.com [chembk.com]

- 6. gelest.com [gelest.com]

- 7. This compound , 97 , 1067-43-2 - CookeChem [cookechem.com]

- 8. GSRS [precision.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. Direct synthesis of tetraalkoxysilanes from silica and alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Direct synthesis of tetraalkoxysilanes in a high-pressure mechanochemical reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. m2polymer.com [m2polymer.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

Tetraallyloxysilane molecular structure and formula

An In-Depth Technical Guide to Tetraallyloxysilane: Structure, Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 1067-43-2) is an organosilicon compound belonging to the silicate ester family.[1][2] It is a versatile molecule characterized by a central silicon atom bonded to four reactive allyloxy groups. This unique structure makes it a valuable chemical intermediate and monomer in various fields of materials science and synthetic chemistry.[2] Its ability to participate in polymerization and crosslinking reactions, coupled with its role as a precursor for silicon-containing materials, positions it as a key building block for advanced applications. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and safe handling, tailored for researchers and drug development professionals.

Molecular Identity and Structure

The fundamental identity of this compound is defined by its specific arrangement of atoms and chemical bonds. Its reactivity and function are direct consequences of this structure.

Core Identification

A summary of the key identifiers for this compound is presented below.

| Identifier | Value |

| IUPAC Name | tetrakis(prop-2-enyl) silicate[3] |

| Molecular Formula | C₁₂H₂₀O₄Si[3][4][5] |

| Molecular Weight | 256.37 g/mol [3][5] |

| CAS Number | 1067-43-2[3][4] |

| Synonyms | Tetraallyl orthosilicate, Tetrakis(allyloxy)silane, Allyl silicate[1][2][3] |

| SMILES | C=CCO(OCC=C)OCC=C[3][5] |

| InChI Key | SQAIGLXMIMWFEQ-UHFFFAOYSA-N[3][4] |

Molecular Architecture

This compound possesses a tetrahedral geometry centered around a single silicon atom. This central silicon atom is covalently bonded to four oxygen atoms, each of which serves as a bridge to an allyl group (-CH₂CH=CH₂). The resulting structure is a symmetrical molecule with four pendant vinyl functionalities, which are the primary sites of its chemical reactivity in polymerization and addition reactions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from SiCl₄

This protocol describes a self-validating system for laboratory-scale synthesis. The causality for each step is explained to ensure reproducibility and safety.

-

Reactor Preparation:

-

Action: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and assembled hot under a stream of dry nitrogen.

-

Causality: All glassware must be scrupulously dried to prevent premature hydrolysis of the silicon tetrachloride reactant and the this compound product. An inert atmosphere is essential for the same reason.

-

-

Reagent Charging:

-

Action: Charge the flask with anhydrous allyl alcohol (4.2 equivalents) and a suitable anhydrous solvent (e.g., toluene). Add an anhydrous amine base like pyridine (4.2 equivalents).

-

Causality: Using a slight excess of alcohol and base ensures the complete conversion of SiCl₄. Toluene is a good solvent that is inert under the reaction conditions.

-

-

Reaction Execution:

-

Action: Cool the flask to 0-5°C using an ice bath. Add silicon tetrachloride (1.0 equivalent) dissolved in anhydrous toluene dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

Causality: The reaction is highly exothermic. Slow, controlled addition at low temperature is critical to prevent dangerous temperature runaways and minimize side reactions. The formation of a white precipitate (amine hydrochloride salt) will be observed.

-

-

Reaction Completion and Workup:

-

Action: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Action: Once complete, filter the reaction mixture under nitrogen to remove the precipitated amine hydrochloride salt. Wash the salt with a small amount of dry toluene.

-

Causality: Filtration removes the solid byproduct. The subsequent solvent wash ensures maximum recovery of the product from the filter cake.

-

-

Purification:

-

Action: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil by vacuum distillation.

-

Causality: this compound has a high boiling point at atmospheric pressure, so vacuum distillation is required to purify it without thermal decomposition. The fraction boiling at 114-116 °C at 12 mmHg is collected. [2][4]

-

Key Applications and Field Insights

The tetra-functionality of this compound makes it a highly useful molecule in materials chemistry.

-

Chemical Intermediate: It serves as a primary precursor for the synthesis of more complex organosilicon compounds and silicone-based materials. [1][2]* Crosslinking Agent: The four allyl groups can participate in hydrosilylation or free-radical polymerization reactions. This allows it to be used as a crosslinking agent to form stable three-dimensional polymer networks, enhancing the mechanical and thermal properties of silicones and other polymers.

-

Hybrid Material Synthesis: It is a key building block in the sol-gel process for creating organic-inorganic hybrid materials. [6]The organic allyl groups can be functionalized or polymerized, while the silicate core forms an inorganic silica-like network upon hydrolysis and condensation, yielding materials with tailored properties for coatings, optics, and composites.

Safety, Handling, and Storage

Due to its reactivity and hazardous decomposition products, strict safety protocols are mandatory.

Hazard Identification

| Hazard Statement | GHS Classification |

| H227: Combustible liquid | Flammable Liquid 4 [1] |

| H315: Causes skin irritation | Skin Irritation 2 [3] |

| H319: Causes serious eye irritation | Eye Irritation 2A [1][3] |

| H335: May cause respiratory irritation | STOT SE 3 [3] |

Primary Hazard: The material itself is an irritant. [3][7]However, the most significant operational hazard arises from its decomposition. Contact with water or moisture generates allyl alcohol, a toxic and lachrymatory compound that can cause severe irritation and tissue damage. [8]

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood with good ventilation to prevent vapor accumulation. [1]Emergency eyewash stations and safety showers must be immediately accessible. [1][8]* Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required. Contact lenses should not be worn. [1][8] * Hand Protection: Neoprene or nitrile rubber gloves are mandatory. [1][8] * Body Protection: Wear a lab coat and appropriate protective clothing. [1]* Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors. [1]Use grounded and bonded containers and equipment to prevent static discharge, as the liquid is combustible. [1]Keep away from heat, sparks, and open flames. [1]* Storage: Store in its original, tightly sealed container under an inert, dry atmosphere (e.g., nitrogen blanket). [2][8]The storage area must be cool, dry, and well-ventilated. [2]Containers that have been opened must be carefully resealed and kept upright. [2]

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70600, this compound. PubChem. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. Gelest. [Link]

-

precisionFDA. This compound - Substance Details. precisionFDA. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 565641, Tetraallylsilane. PubChem. [Link]

-

Université du Luxembourg. This compound (C12H20O4Si). PubChemLite. [Link]

-

ChemBK. This compound. ChemBK. [Link]

-

Gelest, Inc. (2008). Material Safety Data Sheet: SIT7010.0 this compound. Gelest. [Link]

-

ResearchGate. Study on the one-step synthesis of tetraallylsilane. ResearchGate. [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. This compound. Co-Formula. [Link]

-

ResearchGate. ¹H-NMR spectrum of this compound. ResearchGate. [Link]

-

LookChem. This compound. LookChem. [Link]

-

Organic Chemistry Portal. Arylsiloxane synthesis. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. Allylsilane synthesis. Organic Chemistry Portal. [Link]

- Ginter, D. S., et al. (1988). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Journal of the American Chemical Society.

- University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry.

-

Voronkov, M. G., et al. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. MDPI. [Link]

-

Sato, Y., et al. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. ResearchGate. [Link]

-

ChemRxiv. IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Cambridge Open Engage. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 3. This compound | C12H20O4Si | CID 70600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 5. GSRS [precision.fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. gelest.com [gelest.com]

Physical and chemical properties of Tetraallyloxysilane

An In-depth Technical Guide to Tetraallyloxysilane: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 1067-43-2), also known as tetraallyl orthosilicate, is a versatile organosilicon compound characterized by a central silicon atom bonded to four allyloxy groups.[1] Its unique structure, combining a reactive silicate ester core with four polymerizable allyl functional groups, makes it a valuable precursor and cross-linking agent in advanced materials science and organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, synthesis methodologies, key reactions, and principal applications, offering field-proven insights for researchers and chemical development professionals.

Core Physicochemical Properties

This compound is a colorless liquid that is sensitive to moisture.[2][3] Its fundamental properties are critical for its handling, storage, and application. The key physical and chemical identifiers are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Tetrakis(prop-2-enyl) silicate | [1] |

| Synonyms | Tetraallyl orthosilicate, Tetrakis(allyloxy)silane | [1][2] |

| CAS Number | 1067-43-2 | [1] |

| Molecular Formula | C₁₂H₂₀O₄Si | [1][2] |

| Molecular Weight | 256.37 g/mol | [1][4] |

| Appearance | Colorless transparent liquid | [3] |

| Density | 0.993 g/mL at 20°C | [2] |

| Boiling Point | 114-116 °C (at 12 mmHg) | [3] |

| Flash Point | 82 °C | [2][3] |

| Refractive Index (n20/D) | 1.437 | [2] |

| Moisture Sensitivity | Sensitive to moisture | [2][3] |

Spectroscopic and Structural Characterization

The molecular structure of this compound is defined by a central tetrahedral silicon atom linked to four oxygen atoms, each of which is connected to an allyl group (-CH₂CH=CH₂). This structure gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the allyl protons. Typically, one would expect a multiplet for the vinyl protons (-CH=CH₂) around 5-6 ppm, and a doublet for the methylene protons (-O-CH₂-) adjacent to the oxygen atom around 4 ppm.[5]

-

¹³C-NMR: The carbon spectrum will show three distinct signals for the three unique carbon environments in the allyl group: one for the methylene carbon attached to oxygen, and two for the vinyl carbons.

-

²⁹Si-NMR: Silicon NMR is a powerful tool for characterizing organosilicon compounds. This compound would exhibit a single resonance in the region typical for tetraalkoxysilanes, confirming the Si(OR)₄ environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides confirmation of the key functional groups:

-

Si-O-C stretching: Strong, broad absorptions typically appear in the 1000-1100 cm⁻¹ region.

-

C=C stretching: A characteristic peak for the allyl double bond is observed around 1645 cm⁻¹.

-

=C-H stretching: Peaks corresponding to the sp² C-H bonds of the vinyl group appear just above 3000 cm⁻¹.

-

C-H stretching: Absorptions for the sp³ C-H bonds of the methylene group are found just below 3000 cm⁻¹.

Synthesis Methodologies

The classical and most direct synthesis of tetraalkoxysilanes involves the reaction of silicon tetrachloride (SiCl₄) with the corresponding alcohol. For this compound, this involves the alcoholysis of SiCl₄ with allyl alcohol. More recent "green" methods focus on direct synthesis from silica.[6]

Experimental Protocol: Synthesis from Silicon Tetrachloride

This protocol describes a standard laboratory-scale synthesis. The causality behind using a base like pyridine or a tertiary amine is to neutralize the hydrochloric acid byproduct, which can otherwise catalyze undesirable side reactions.

Step-by-Step Procedure:

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to eliminate moisture.

-

Reagent Charging: The flask is charged with a solution of allyl alcohol and a suitable non-protic solvent (e.g., toluene or diethyl ether) and a stoichiometric amount of a tertiary amine (e.g., triethylamine or pyridine).

-

Reactant Addition: The flask is cooled in an ice bath. A solution of silicon tetrachloride in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic.

-

Reaction & Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The resulting precipitate (amine hydrochloride salt) is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by its two primary functional components: the hydrolytically unstable Si-O-C bonds and the reactive C=C double bonds of the allyl groups.

Hydrolysis

In the presence of water, this compound readily undergoes hydrolysis, especially under acidic or basic catalysis. This process sequentially replaces the allyloxy groups with hydroxyl groups (silanols), which then condense to form Si-O-Si linkages, ultimately leading to silica gel and releasing allyl alcohol. This is the fundamental chemistry behind its use in sol-gel processes.

Caption: Simplified hydrolysis and condensation pathway.

Polymerization and Cross-linking

The four terminal allyl groups serve as reactive sites for polymerization and cross-linking. This is most commonly achieved through free-radical polymerization or, more controllably, through hydrosilylation.

-

Free-Radical Polymerization: Initiated by heat or a radical initiator (e.g., AIBN, peroxides), the allyl double bonds can polymerize, creating a highly cross-linked organic-inorganic hybrid polymer.

-

Hydrosilylation: This is a highly efficient and specific reaction where a compound containing a Si-H bond (a hydrosilane) adds across the allyl double bond, typically catalyzed by a platinum complex (e.g., Karstedt's catalyst). This reaction forms stable Si-C bonds and is a cornerstone of addition-cure silicone chemistry. When this compound is reacted with a multi-functional hydrosilane, a durable silicone network is formed.

Caption: Hydrosilylation cross-linking mechanism.

Applications in Research and Development

The dual reactivity of this compound makes it a valuable component in several fields:

-

Chemical Intermediate: It serves as a precursor for the synthesis of other complex silicone compounds and functionalized silica materials.[7]

-

Cross-linking Agent: Its primary application is as a cross-linker for silicone elastomers, resins, and coatings. It imparts thermal stability and mechanical strength to the polymer network.

-

Sol-Gel Processes: Its controlled hydrolysis is used to prepare hybrid organic-inorganic materials, thin films, and specialty silica gels where organic functionality is desired.

-

Adhesives and Sealants: It can be formulated into moisture-curing adhesives and sealants, where hydrolysis initiates the curing process.

-

Composite Materials: It is used as a coupling agent or matrix component in composites to improve the interfacial adhesion between inorganic fillers (like glass or silica) and organic polymer matrices.

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is imperative.

-

Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2]

-

Handling: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2]

-

Storage: Due to its moisture sensitivity, it must be stored in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[3][7] Containers should be tightly sealed to prevent hydrolysis.[7]

Conclusion

This compound is a highly functional and reactive organosilicon monomer. Its unique combination of a hydrolyzable silicate core and polymerizable allyl side chains provides a versatile platform for chemical synthesis and materials science. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for leveraging its full potential in the development of advanced polymers, hybrid materials, and specialty coatings.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70600, this compound. Retrieved from [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

-

Fukaya, N., et al. (2017). Direct synthesis of tetraalkoxysilanes from silica and alcohols. New Journal of Chemistry. Retrieved from [Link]

-

ChemBK (2024). This compound. Retrieved from [Link]

-

Wiley-VCH GmbH (2025). SpectraBase: this compound. Retrieved from [Link]

-

Wang, G., et al. (2011). Study on the one-step synthesis of tetraallylsilane. ResearchGate. Retrieved from [Link]

-

ResearchGate (n.d.). ¹H-NMR spectrum of this compound. Retrieved from [Link]

-

Sztorch, B., et al. (2020). Direct synthesis of tetraalkoxysilanes in a high-pressure mechanochemical reactor. Reaction Chemistry & Engineering. Retrieved from [Link]

-

Fukaya, N., et al. (2017). Direct Synthesis of Tetraalkoxysilane from Silica and Alcohol. ResearchGate. Retrieved from [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Tétraallyloxysilane. Retrieved from [Link]

Sources

- 1. This compound | C12H20O4Si | CID 70600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Tétraallyloxysilane - Hubei Co-Formula Material Tech Co.,Ltd. [fr.cfmats.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Direct synthesis of tetraalkoxysilanes from silica and alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

An In-depth Technical Guide to the Safe Handling and Management of Tetraallyloxysilane for Research and Development Personnel

Prepared for professionals in research, scientific, and drug development fields, this document provides a comprehensive overview of the critical safety protocols and handling precautions for tetraallyloxysilane. Synthesizing technical data with practical, field-proven insights, this guide is structured to ensure a multi-faceted understanding of the risks associated with this compound and the methodologies to mitigate them effectively.

Compound Profile and Hazard Identification

This compound (C₁₂H₂₀O₄Si) is a silicate ester that serves as a chemical intermediate in various synthetic processes.[1] Its utility is matched by a specific hazard profile that necessitates careful management.

1.1. Primary Hazards

The primary hazards associated with this compound are its combustibility and its capacity to cause serious eye irritation.[1][2] It is classified as a combustible liquid and can cause skin and respiratory irritation.[1][2][3][4]

1.2. Secondary Hazard: Hydrolysis

A significant, yet often overlooked, hazard arises from its reactivity with water. Upon contact with moisture, this compound hydrolyzes to form allyl alcohol.[1][5] Allyl alcohol is a lachrymator with moderate toxicity, and its presence can significantly alter the risk profile of the parent compound.[1][5] The ACGIH Threshold Limit Value (TLV) for allyl alcohol is 2 ppm as a time-weighted average (TWA).[1]

1.3. GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227 - Combustible liquid[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319 - Causes serious eye irritation[1][2] |

| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation[2] |

Physical and Chemical Properties

Understanding the physicochemical properties of this compound is fundamental to designing safe handling procedures.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₄Si | [1][2][6] |

| Molecular Weight | 256.37 g/mol | [1][2][5] |

| Appearance | Clear, colorless liquid | [1][5] |

| Odor | Mild | [1] |

| Boiling Point | 230°C | [5] |

| Melting Point | <0°C | [5] |

| Flash Point | 82°C (179.6°F) | [6] |

| Density | 0.982 - 0.993 g/mL at 20°C | [5][6] |

| Vapor Pressure | < 1 mmHg at 25°C | [5] |

| Solubility in Water | Reacts | [5] |

Risk Assessment and Control: A Hierarchical Approach

A systematic approach to risk management is crucial. The following diagram illustrates a hierarchical process for assessing and mitigating the risks associated with handling this compound.

Caption: A hierarchical workflow for risk assessment and control when handling this compound.

Engineering Controls

The first line of defense in mitigating exposure is the implementation of robust engineering controls.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of vapors.[5]

-

Grounding: Due to its combustible nature, containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[1][5]

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with this compound.

-

Eye Protection: Chemical safety goggles are mandatory.[1][5] Contact lenses should not be worn, as they can trap the chemical against the eye, increasing the severity of an injury.[1][5]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1][5] These materials provide adequate resistance to the chemical. Always inspect gloves for tears or punctures before use.

-

Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved organic vapor respirator should be used.[5]

Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount for the safe management of this compound.

6.1. General Handling

-

Avoid all contact with eyes and skin, and do not breathe vapors or mists.[1][5]

-

Use only non-sparking tools to prevent ignition of this combustible liquid.[1]

-

Keep the compound away from heat, sparks, open flames, and other sources of ignition.[1][3] "No Smoking" policies must be strictly enforced in areas where it is handled.[1]

-

Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1]

6.2. Storage

-

Store in a cool, well-ventilated area, away from heat sources.[1]

-

Keep containers tightly closed to prevent the ingress of moisture, which can lead to the formation of allyl alcohol.[1][5]

-

Store away from incompatible materials, particularly oxidizing agents.[1][5]

Emergency Procedures

In the event of an emergency, a calm and methodical response is essential.

7.1. First-Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][3][5] Seek medical advice if irritation persists.[1]

-

Inhalation: Move the affected individual to fresh air and keep them at rest in a position comfortable for breathing.[1][3][5] If the person feels unwell, seek medical advice.[1]

-

Ingestion: Do not induce vomiting.[5] If the individual is conscious, give one full cup of water to dilute the ingested material.[5] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[1][5]

7.2. Accidental Release Measures

In the case of a spill, the following protocol should be initiated:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.[1]

-

Isolate and Ventilate: Isolate the spill area and ensure adequate ventilation. Remove all sources of ignition.[1][7]

-

Contain: Use dikes or absorbents to prevent the spill from spreading or entering sewers and waterways.[1]

-

Absorb: Use an inert absorbent material to collect the spilled liquid.[1][7]

-

Collect and Dispose: Using non-sparking tools, sweep or shovel the absorbed material into an appropriate container for disposal.[1]

-

Decontaminate: Clean the spill area thoroughly.

Caption: A decision tree for responding to a this compound spill.

7.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical extinguishers.[1][5]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water.[1]

-

Specific Hazards: This is a combustible liquid.[1][5] Irritating fumes and organic acid vapors may be generated when exposed to high temperatures or open flames.[1][5]

-

Protective Equipment: Firefighters should wear full protective equipment, including a self-contained breathing apparatus (SCBA).[1]

Disposal Considerations

All waste materials must be handled in accordance with local, state, and federal regulations.

-

Waste Product: It is recommended to incinerate waste this compound.[1][5] Do not dispose of waste into the sewer system.[1]

-

Contaminated Packaging: Dispose of contents and containers at a licensed waste disposal facility.[1]

Conclusion

The safe handling of this compound in a research and development setting is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols for handling, storage, and emergency response. A thorough understanding of the compound's hazard profile, including its reactivity with water to form allyl alcohol, is essential for all personnel. By fostering a culture of safety and implementing the measures outlined in this guide, the risks associated with this valuable chemical intermediate can be effectively managed.

References

- Gelest, Inc. (2015).

- Gelest, Inc. (2008). SIT7010.

- Fisher Scientific. (2025).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- ChemBK. (2024). This compound.

- Thermo Fisher Scientific. (2025).

- Imperial College London. (n.d.). Emergency procedures.

- Carl ROTH. (n.d.).

Sources

An In-depth Technical Guide to the Purity and Assay of Commercial Tetraallyloxysilane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Tetraallyloxysilane (TAOS) is a versatile chemical intermediate with growing importance in materials science and organic synthesis. Its utility is intrinsically linked to its purity, as contaminants can significantly impact reaction kinetics, polymer properties, and the safety of its application. This guide provides a comprehensive overview of the analytical methodologies required to rigorously assess the purity and assay of commercial TAOS. We will delve into the mechanistic rationale behind the choice of analytical techniques, provide detailed, field-tested experimental protocols, and discuss the identification and quantification of common impurities. This document is intended to be a practical resource for researchers and quality control professionals, ensuring the reliable application of TAOS in sensitive and demanding applications.

Introduction: The Critical Role of Purity in this compound Applications

This compound (C₁₂H₂₀O₄Si) is a tetrafunctional alkoxysilane characterized by four allyl groups attached to a central silicon atom through oxygen linkages. This unique structure makes it a valuable crosslinking agent, a precursor for silicon-containing polymers and hybrid organic-inorganic materials, and a versatile reagent in organic synthesis. The reactivity of the allyl groups allows for a variety of chemical transformations, including polymerization, hydrosilylation, and thiol-ene reactions.

However, the very reactivity that makes TAOS so useful also renders it susceptible to degradation and the presence of impurities. The quality of commercial TAOS can vary, and a thorough understanding of its purity is paramount for reproducible and reliable experimental outcomes. Impurities can act as reaction inhibitors, catalysts for undesired side reactions, or can be incorporated into final products, altering their mechanical, thermal, and optical properties. For applications in drug development and biomedical materials, even trace impurities can have significant toxicological implications.

This guide will focus on the principal analytical techniques for the comprehensive characterization of commercial TAOS:

-

Gas Chromatography (GC) for the determination of overall purity and the quantification of volatile organic impurities.

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for an absolute determination of the assay and identification of structurally related impurities.

-

Karl Fischer Titration for the precise measurement of water content, a critical parameter due to the hydrolytic instability of TAOS.

-

Acid-Base Titration for the quantification of acidic impurities that may arise from degradation.

Understanding the Impurity Profile of Commercial this compound

A crucial aspect of quality control is anticipating the likely impurities. For TAOS, these can be broadly categorized as synthesis-related byproducts and degradation products.

Synthesis-Related Impurities:

The synthesis of TAOS typically involves the reaction of a silicon precursor, such as silicon tetrachloride (SiCl₄), with allyl alcohol. Potential impurities arising from this process include:

-

Unreacted Starting Materials: Residual silicon tetrachloride or allyl alcohol.

-

Partially Substituted Intermediates: Chloro- or hydroxysilanes with one, two, or three allyl groups.

-

Solvent Residues: Depending on the synthetic route, solvents used in the reaction or purification steps may be present.

Degradation Products:

The Si-O-C bonds in TAOS are susceptible to hydrolysis, especially in the presence of moisture. This is a primary degradation pathway.

-

Allyl Alcohol: The most common degradation product, formed by the hydrolysis of the allyloxy groups.

-

Partially Hydrolyzed TAOS: Silanols and siloxanes formed from the incomplete hydrolysis and subsequent condensation of TAOS molecules.

-

Organic Acid Vapors: Elevated temperatures or the presence of certain catalysts can lead to the formation of acidic byproducts.

-

Water: A critical impurity that not only indicates potential degradation but can also actively participate in further hydrolysis.

The following diagram illustrates the primary hydrolysis pathway of this compound.

Caption: Hydrolysis pathway of TAOS leading to the formation of allyl alcohol and partially hydrolyzed species.

Analytical Methodologies and Experimental Protocols

This section provides detailed protocols for the key analytical techniques used to assess the purity and assay of commercial TAOS. The choice of method depends on the specific information required, with a combination of techniques providing the most comprehensive characterization.

Gas Chromatography (GC) for Purity and Volatile Impurities

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For TAOS, GC with Flame Ionization Detection (GC-FID) is the method of choice for determining the percentage purity and identifying volatile organic impurities like allyl alcohol.

Causality Behind Experimental Choices:

-

Column Selection: A mid-polarity column, such as one with a trifluoropropyl methyl polysiloxane stationary phase, is recommended. This provides good separation for the relatively polar TAOS and its potential impurities.

-

Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks.

-

Temperature Programming: A temperature ramp is employed to effectively separate volatile impurities from the higher-boiling TAOS.

-

Detector: A Flame Ionization Detector (FID) is ideal as it is sensitive to all organic compounds and provides a response that is proportional to the mass of carbon, allowing for accurate quantification.

Experimental Protocol: GC-FID Analysis of TAOS

| Parameter | Value | Rationale |

| GC System | Agilent 7890B or equivalent with FID | Standard, reliable instrumentation. |

| Column | Agilent J&W Select Silanes (30 m x 0.25 mm ID, 1.0 µm film) or equivalent | Optimized for silane analysis, providing good peak shape. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |

| Flow Rate | 1.2 mL/min (constant flow) | Optimal for column efficiency. |

| Injection Volume | 1 µL | Prevents column overload. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Split Ratio | 50:1 | Prevents detector saturation by the main component. |

| Oven Program | Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min | Separates volatile impurities from the TAOS peak. |

| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |

| Data Analysis | Area percent calculation | Provides a relative quantification of all detected components. |

Data Interpretation: The purity of TAOS is typically reported as the area percentage of the main peak. Any smaller peaks can be tentatively identified by comparing their retention times to those of known standards (e.g., allyl alcohol). For definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Quantitative NMR (qNMR) for Absolute Assay Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance without the need for a calibration curve with the same compound. By integrating the signals of the analyte against those of a certified internal standard of known purity, a highly accurate and precise assay can be determined.

Causality Behind Experimental Choices:

-

Internal Standard Selection: An ideal internal standard should be stable, non-volatile, have a simple NMR spectrum with peaks that do not overlap with the analyte, and be of high, certified purity. For TAOS, 1,4-bis(trimethylsilyl)benzene is a suitable choice as its sharp singlet in the upfield region is well-separated from the TAOS signals.

-

Solvent: A deuterated solvent that completely dissolves both the sample and the internal standard is required. Chloroform-d (CDCl₃) is a good choice for TAOS.

-

Acquisition Parameters: To ensure accurate quantification, long relaxation delays (at least 5 times the longest T1 of any integrated proton) and a 90° pulse angle are crucial.

Experimental Protocol: ¹H-qNMR of TAOS

| Parameter | Value | Rationale |

| NMR Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion. |

| Sample Preparation | Accurately weigh ~20 mg of TAOS and ~10 mg of 1,4-bis(trimethylsilyl)benzene into a vial. Dissolve in ~0.7 mL of CDCl₃. Transfer to an NMR tube. | Precise weighing is critical for accurate quantification. |

| Pulse Sequence | Standard 90° pulse-acquire | Simple and robust for quantification. |

| Acquisition Time | ≥ 3 seconds | Ensures good digital resolution. |

| Relaxation Delay (d1) | ≥ 30 seconds | Allows for full relaxation of all protons, crucial for accurate integration. |

| Number of Scans | ≥ 16 | Improves signal-to-noise ratio. |

| Data Processing | Apply a small line broadening (e.g., 0.3 Hz). Manually phase and baseline correct the spectrum. | Proper processing is essential for accurate integration. |

Calculation of Purity:

The purity of the analyte (P_analyte) is calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

Workflow for qNMR Analysis

Caption: A step-by-step workflow for the determination of TAOS purity by qNMR.

Karl Fischer Titration for Water Content

Given the hydrolytic instability of TAOS, quantifying the water content is crucial. Karl Fischer titration is the gold standard for this measurement, as it is specific to water and highly sensitive.

Causality Behind Experimental Choices:

-

Coulometric vs. Volumetric: For the expected low levels of water in commercial TAOS (typically in the ppm to low percentage range), coulometric Karl Fischer titration is preferred due to its higher sensitivity.

-

Reagent Selection: Pyridine-free reagents are now standard due to toxicity concerns.

-

Sample Handling: As TAOS is moisture-sensitive, samples must be handled in a dry environment (e.g., a glove box or under a stream of dry nitrogen) and injected directly into the titration cell to prevent contamination from atmospheric moisture.

Experimental Protocol: Coulometric Karl Fischer Titration of TAOS

| Parameter | Value | Rationale |

| Titrator | Coulometric Karl Fischer Titrator | High sensitivity for low water content. |

| Reagent | Commercially available pyridine-free coulometric Karl Fischer reagent | Standard, safe, and effective. |

| Sample Size | 0.1 - 1.0 g (injected via a gas-tight syringe) | Dependent on the expected water content. |

| Titration Cell | Maintained under a dry nitrogen atmosphere | Prevents atmospheric moisture contamination. |

| Endpoint Determination | Bipotentiometric | Standard for Karl Fischer titration. |

Data Interpretation: The instrument directly reports the water content in ppm or percentage. It is essential to run a blank to determine the background drift and subtract it from the sample measurement.

Acid-Base Titration for Acidity

The presence of acidic impurities, which can arise from the degradation of TAOS, can be quantified by a simple acid-base titration.

Causality Behind Experimental Choices:

-

Titrant: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is used to neutralize any acidic components.

-

Solvent: A non-aqueous solvent system, such as isopropanol, is used to dissolve the TAOS and allow for the titration of acidic species.

-

Indicator: A visual indicator, such as phenolphthalein, or a potentiometric endpoint detection can be used.

Experimental Protocol: Acidity Titration of TAOS

| Parameter | Value | Rationale |

| Titrator | Manual buret or autotitrator | Both are suitable. |

| Titrant | 0.01 M Sodium Hydroxide in Isopropanol (standardized) | A suitable titrant for non-aqueous systems. |

| Sample Preparation | Accurately weigh ~5 g of TAOS into a flask and dissolve in 50 mL of neutralized isopropanol. | Ensures all acidic components are in solution. |

| Indicator | Phenolphthalein (2-3 drops) or potentiometric electrode | Provides a clear endpoint indication. |

| Endpoint | Faint pink color persists for 30 seconds or inflection point in the titration curve. | Indicates complete neutralization of acidic species. |

Calculation of Acidity:

Acidity (as % HCl, for example) = (V * M * 36.46) / (w * 10)

Where:

-

V = Volume of NaOH titrant (mL)

-

M = Molarity of NaOH titrant (mol/L)

-

36.46 = Molecular weight of HCl ( g/mol )

-

w = Weight of TAOS sample (g)

Data Summary and Interpretation

For a comprehensive quality assessment of a commercial TAOS sample, the results from the different analytical techniques should be compiled and interpreted together.

Table 1: Typical Specification and Analytical Results for Commercial TAOS

| Parameter | Method | Typical Specification | Example Batch Result |

| Assay (Purity) | GC-FID (Area %) | ≥ 95% | 96.5% |

| Assay (Absolute) | ¹H-qNMR | ≥ 95% | 96.2% |

| Allyl Alcohol | GC-FID (Area %) | ≤ 1.0% | 0.8% |

| Water Content | Karl Fischer Titration | ≤ 0.1% | 0.05% |

| Acidity (as HCl) | Acid-Base Titration | ≤ 0.01% | 0.005% |

Conclusion: A Multi-faceted Approach to Ensuring Quality

The reliable use of this compound in research and development hinges on a thorough understanding and verification of its purity. No single analytical technique can provide a complete picture. A multi-faceted approach, combining the separatory power of Gas Chromatography, the absolute quantification of qNMR, the specificity of Karl Fischer titration, and the simplicity of acid-base titration, is essential for a comprehensive quality assessment. By implementing the robust protocols detailed in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their critical applications.

References

-

Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. [Link]

-

Agilent Technologies, Inc. (2011). Silanes Application Note. [Link]

-

CSC Scientific. Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. [Link]

-

Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

-

Helsinki University of Technology. (n.d.). Experiment 11 - Acid-Base Titration Procedure. [Link]

-

Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]

-

Kromidas, S. (2012). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC–MS Analyzer. LCGC North America, 30(5), 412-420. [Link]

-

MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7268. [Link]

-

Mestrelab Research. (2017). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

-

ResearchGate. (2006). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. [Link]

- ResearchGate. (2019). *Mechanism in acidic media of (a) the first hydrolysis reaction of tetraethoxysilane (R = OEt) or triethoxysilane (R = alkyl or aryl), and (b) the co

The Hydrolysis Behavior of Tetraallyloxysilane in Aqueous Solutions: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the hydrolysis behavior of Tetraallyloxysilane (TAOS) in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental mechanisms, kinetics, and influencing factors governing the hydrolysis of this versatile organosilane. By synthesizing established principles of alkoxysilane chemistry with practical insights, this guide aims to equip the reader with the knowledge to control and leverage TAOS hydrolysis for various applications, including the formation of advanced materials and delivery systems.

Introduction to this compound and its Hydrolysis

This compound (TAOS) is a tetra-functional organosilane characterized by a central silicon atom bonded to four allyloxy groups. The presence of the allyl groups, with their reactive double bonds, imparts unique functionalities to the molecule, making it a valuable precursor in polymer and materials science. The hydrolysis of TAOS is a critical first step in the sol-gel process, a versatile method for producing solid materials from small molecules.[1] This process involves the conversion of a precursor solution into a colloidal suspension (sol) and subsequently into a continuous solid network (gel).[1] Understanding and controlling the hydrolysis of TAOS is paramount for tailoring the properties of the resulting materials.

The overall hydrolysis reaction involves the stepwise replacement of the allyloxy groups (-OCH₂CH=CH₂) with hydroxyl groups (-OH) upon reaction with water, releasing allyl alcohol as a byproduct. This is followed by a series of condensation reactions, where the newly formed silanol groups react with each other or with remaining allyloxy groups to form siloxane bridges (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked gel network.

The Mechanism of this compound Hydrolysis

The hydrolysis of this compound, like other alkoxysilanes, is not a simple, one-step reaction but a cascade of consecutive and competing reactions. The mechanism and rate of these reactions are highly dependent on the pH of the aqueous solution, as the reaction can be catalyzed by both acids and bases.[2][3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of TAOS is initiated by the protonation of an oxygen atom in one of the allyloxy groups.[3][4] This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[5] The subsequent steps involve the formation of a pentacoordinate transition state, followed by the departure of an allyl alcohol molecule and the formation of a silanol group. This process can be repeated for the remaining three allyloxy groups.

The acid-catalyzed mechanism can be summarized as follows:

-

Protonation: An allyloxy group is rapidly and reversibly protonated by a hydronium ion (H₃O⁺).

-

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom.

-

Transition State: A positively charged, five-coordinate intermediate is formed.

-

Elimination: A molecule of allyl alcohol is eliminated, leaving behind a silanol group and regenerating the acid catalyst.

Generally, under acidic conditions, the hydrolysis reaction is faster, and the subsequent condensation reactions are slower, which tends to favor the formation of more linear, less-branched polymeric structures.[6]

Caption: Simplified mechanism of acid-catalyzed hydrolysis of TAOS.

Base-Catalyzed Hydrolysis

In basic aqueous solutions, the hydrolysis of TAOS proceeds through a different mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[2] This leads to the formation of a negatively charged, pentacoordinate silicon intermediate. This intermediate then rearranges to expel an allyloxy anion, which subsequently abstracts a proton from a water molecule to form allyl alcohol and regenerate the hydroxide catalyst.

The base-catalyzed mechanism involves the following steps:

-

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom.

-

Transition State: A negatively charged, five-coordinate intermediate is formed.

-

Elimination: An allyloxy anion is displaced.

-

Protonation: The allyloxy anion is protonated by water to form allyl alcohol and a hydroxide ion.

Base-catalyzed hydrolysis generally leads to a faster condensation rate, particularly for more highly hydrolyzed species, resulting in more compact, highly branched, and particulate silica structures.[7]

Caption: Simplified mechanism of base-catalyzed hydrolysis of TAOS.

Factors Influencing the Hydrolysis of this compound

Several factors can significantly influence the rate and extent of TAOS hydrolysis, thereby affecting the properties of the final product. Understanding and controlling these parameters is crucial for reproducible and targeted material synthesis.

pH and Catalyst Type

As discussed, pH is a critical parameter that dictates the reaction mechanism and kinetics.[2][3] The hydrolysis rate is generally minimized around neutral pH (pH 7) and increases under both acidic and basic conditions.[3] The choice of acid or base catalyst also plays a role. Strong acids like hydrochloric acid (HCl) and strong bases like sodium hydroxide (NaOH) can lead to very rapid hydrolysis.[7][8] Weaker acids and bases, such as acetic acid or ammonia, allow for more controlled reaction rates.[6][9]

| pH Range | Catalyst Type | Predominant Mechanism | Relative Hydrolysis Rate | Resulting Structure |

| < 7 | Acid (e.g., HCl, Acetic Acid) | Electrophilic attack on protonated allyloxy group | High | More linear, less branched polymers |

| ≈ 7 | None | Uncatalyzed | Very Low | - |

| > 7 | Base (e.g., NaOH, NH₄OH) | Nucleophilic attack by hydroxide ion | High | Highly branched, particulate structures |

Table 1: Effect of pH and Catalyst on TAOS Hydrolysis.

Water-to-Silane Ratio

The molar ratio of water to TAOS is another key factor. Stoichiometrically, four moles of water are required to hydrolyze one mole of TAOS completely. However, in practice, the water-to-silane ratio is often varied to control the extent of hydrolysis and subsequent condensation. A higher water concentration generally leads to a more complete and faster hydrolysis.[10]

Solvent

While hydrolysis occurs in water, a co-solvent is often used because TAOS is typically immiscible with water. Common solvents include alcohols like ethanol or isopropanol. The choice of solvent can affect the solubility of the reactants and intermediates, as well as the reaction kinetics.[10][11]

Temperature

The reaction temperature influences the rate of hydrolysis.[7][10] Higher temperatures generally increase the reaction rate, following the principles of chemical kinetics. However, excessively high temperatures can lead to uncontrolled reactions and potentially undesirable side reactions involving the allyl groups.

Experimental Protocols for Studying TAOS Hydrolysis

To investigate the hydrolysis behavior of TAOS, a systematic experimental approach is necessary. The following protocols outline key experiments for monitoring the hydrolysis process.

Preparation of TAOS Emulsion and Hydrolysis Initiation

-

Emulsion Preparation: Prepare a stable oil-in-water emulsion of TAOS. A typical procedure involves adding TAOS to an aqueous solution containing a surfactant under vigorous stirring or sonication.

-

Initiation of Hydrolysis: Initiate the hydrolysis by adding a pre-determined amount of an acid or base catalyst to the TAOS emulsion while maintaining constant stirring and temperature.

Sources

- 1. Sol–gel process - Wikipedia [en.wikipedia.org]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. gelest.com [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. science.lpnu.ua [science.lpnu.ua]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. sanfanchem.com [sanfanchem.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Tetraallyloxysilane

This guide provides an in-depth analysis of the spectral data for tetraallyloxysilane (C₁₂H₂₀O₄Si), a versatile organosilicon compound. As a crosslinking agent and monomer, understanding its molecular structure is paramount for researchers, scientists, and professionals in drug development and materials science. This document outlines the principles and detailed methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind experimental choices.

Molecular Structure of this compound

This compound possesses a central silicon atom bonded to four allyloxy groups. This structure provides a unique spectral fingerprint, which we will explore in detail.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

A robust ¹H NMR spectrum can be obtained by following this self-validating protocol.

Caption: Workflow for ¹³C NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

-

Higher Concentration: The ¹³C isotope has a low natural abundance (~1.1%), making the NMR experiment much less sensitive than ¹H NMR. A higher sample concentration is required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time. [1][2]* Proton Decoupling: In a standard ¹³C experiment, a technique called proton decoupling is used. This irradiates the protons, which removes their coupling to the carbon atoms. The result is a much simpler spectrum where each carbon signal appears as a single sharp line, making interpretation easier. [3]

¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) |

| Si-O-C H₂- | 62.4 |

| =C H₂ | 115.5 |

| -C H= | 134.8 |

Data sourced from AIST Spectral Database for Organic Compounds (SDBS). [4]

Interpretation of the ¹³C NMR Spectrum

The spectrum shows three distinct signals, corresponding to the three unique carbon environments in the allyloxy groups.

-

Si-O-CH₂- Carbon (δ 62.4 ppm): This is the sp³-hybridized carbon directly bonded to the electronegative oxygen atom, causing it to appear in the typical range for carbons in alcohols or ethers (60-80 ppm). [5][6]2. =CH₂ Carbon (δ 115.5 ppm): This signal corresponds to the terminal sp²-hybridized carbon of the double bond. It falls within the expected chemical shift range for alkene carbons (100-150 ppm). [5][6]3. -CH= Carbon (δ 134.8 ppm): This is the internal sp²-hybridized carbon of the double bond, appearing further downfield than the terminal carbon, which is typical for substituted alkenes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. It is an excellent tool for identifying functional groups.

Experimental Protocol: FTIR

Caption: Workflow for acquiring a neat liquid FTIR spectrum.

Causality Behind Experimental Choices:

-

Neat Sample: this compound is a liquid at room temperature, making a "neat" (undiluted) sample preparation the simplest and most direct method. This avoids interference from solvent absorption bands. [7]* Salt Plates (NaCl/KBr): These materials are transparent to mid-infrared radiation and are therefore used as windows for the sample. They are, however, soluble in water, so samples and cleaning solvents must be anhydrous. [8]* Background Collection: Collecting a background spectrum is critical for data integrity. It measures the ambient atmosphere inside the spectrometer, and this spectrum is automatically subtracted from the sample spectrum to provide a clean representation of only the analyte's absorption. [9]

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3085 | C-H Stretch (sp²) | =C-H (Alkene) |

| 2980, 2920 | C-H Stretch (sp³) | -CH₂- |

| 1645 | C=C Stretch | Alkene |

| 1420 | C-H Bend (Scissoring) | =CH₂ |

| 1100 - 1000 | Si-O-C Stretch (asymm.) | Alkoxy Silane |

| 995, 925 | C-H Bend (Out-of-plane) | Alkene |

Data sourced and interpreted based on AIST Spectral Database for Organic Compounds (SDBS) [4]and established correlation tables. [10][11]

Interpretation of the FTIR Spectrum

The IR spectrum clearly confirms the presence of the key functional groups in this compound.

-

Alkene Group: The presence of the allyl group is strongly indicated by several peaks. The absorption at 3085 cm⁻¹ is characteristic of the C-H stretching of sp²-hybridized carbons. [12]The sharp peak at 1645 cm⁻¹ corresponds to the C=C double bond stretching vibration. Furthermore, the strong absorptions at 995 and 925 cm⁻¹ are due to the out-of-plane C-H bending modes of the vinyl group.

-